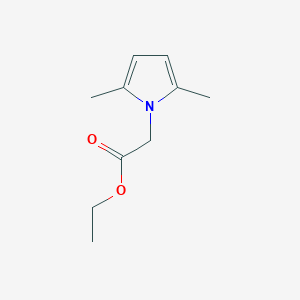

Ethyl 2,5-dimethylpyrrole-1-acetate

Description

Historical Context and Significance of Pyrrole (B145914) Derivatives in Chemical Science

The story of pyrrole and its derivatives is deeply rooted in the history of chemistry. The parent compound, pyrrole, was first identified in the 1850s within an oily substance produced by the intense heating of bones. mdpi.com This discovery opened the door to a vast and intricate family of heterocyclic compounds. The significance of the pyrrole ring system was profoundly amplified with the realization that it forms the core structure of many vital natural products. researchgate.net

Among the most notable of these are heme, the iron-containing complex in hemoglobin responsible for oxygen transport in blood; chlorophyll, the pigment essential for photosynthesis in plants; and vitamin B12, a complex coordination compound crucial for various metabolic processes. researchgate.net The pyrrole framework is also present in bile pigments like bilirubin (B190676) and biliverdin, as well as in a diverse array of alkaloids produced by plants. researchgate.net The fundamental importance of these natural molecules has cemented the status of pyrrole derivatives as indispensable components in the study of life's chemical processes.

Academic Relevance of N-Substituted Pyrrole Esters in Heterocyclic Chemistry

N-substituted pyrrole esters, such as Ethyl 2,5-dimethylpyrrole-1-acetate, represent a significant area of academic and industrial research within heterocyclic chemistry. The introduction of a substituent at the nitrogen atom of the pyrrole ring provides a powerful tool for modifying the molecule's physical and chemical properties. This substitution can influence the electron density of the aromatic ring, affecting its reactivity in subsequent chemical transformations.

The synthesis of N-substituted pyrroles is a well-established field, with the Paal-Knorr synthesis being a cornerstone method. nih.gov This reaction typically involves the condensation of a 1,4-dicarbonyl compound, such as 2,5-hexanedione (B30556), with a primary amine. orgsyn.org In the context of this compound, the primary amine would be an amino acid ester, specifically ethyl glycinate (B8599266). The versatility of the Paal-Knorr reaction and its various modifications, including the use of different catalysts and reaction conditions, makes it a valuable tool for generating a wide library of N-substituted pyrrole derivatives. lookchem.comchemicalbook.comguidechem.com

These compounds are often not the final target but serve as crucial intermediates in the synthesis of more complex molecules. The ester functionality in N-substituted pyrrole esters can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, providing a handle for further molecular elaboration. This synthetic utility makes them attractive building blocks in medicinal chemistry and materials science. nih.gov

Overview of Key Research Trajectories Pertaining to this compound

While dedicated research focusing solely on this compound is not extensively documented in publicly available literature, its key research trajectories can be inferred from studies on closely related N-substituted pyrrole esters.

One prominent area of investigation is its potential application as a fragrance precursor. Research into the development of flavor and fragrance precursors has explored the synthesis of various pyrrole esters. For instance, 2,5-dimethyl-N-pyrroleacetic acid, the carboxylic acid precursor to this compound, has been used to synthesize other esters that, upon thermal treatment, release characteristic aromas. This suggests a potential application for this compound in industries where controlled release of fragrance is desirable, such as the tobacco industry.

Furthermore, the broader field of N-substituted pyrroles is a hotbed of research for the development of new materials and pharmaceuticals. The ability to functionalize the pyrrole ring and the N-substituent allows for the fine-tuning of electronic and physical properties. This has led to the investigation of pyrrole derivatives in areas such as conducting polymers and as scaffolds for the synthesis of biologically active compounds. While specific studies on the biological activity of this compound are not widely reported, the general interest in pyrrole derivatives as pharmacophores suggests that this could be a future avenue of exploration.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2,5-dimethylpyrrol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-4-13-10(12)7-11-8(2)5-6-9(11)3/h5-6H,4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSGYPGAZRLNRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CC=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512474 | |

| Record name | Ethyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5044-21-3 | |

| Record name | Ethyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2,5 Dimethylpyrrole 1 Acetate

Classical Approaches to Pyrrole-1-acetate Synthesis

The traditional synthesis of N-substituted pyrroles, including ethyl 2,5-dimethylpyrrole-1-acetate, has heavily relied on the Paal-Knorr condensation. wikipedia.orgorganic-chemistry.org This foundational reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to yield the corresponding pyrrole (B145914). organic-chemistry.org

Multi-Step Conversions and Precursor Chemistry

The classical synthesis of this compound typically begins with the preparation of the requisite precursors. A common 1,4-dicarbonyl precursor for the 2,5-dimethylpyrrole core is acetonylacetone (hexane-2,5-dione). orgsyn.orgresearchgate.net The N-substituent is introduced by reacting the dione (B5365651) with an amino acid ester, in this case, glycine (B1666218) ethyl ester.

Variations of the Paal-Knorr synthesis have been developed to accommodate different starting materials and to optimize yields. For instance, 2,5-dimethoxytetrahydrofuran (B146720) can serve as a precursor to the 1,4-dicarbonyl functionality, which then reacts with amines to form N-substituted pyrroles. organic-chemistry.orgbeilstein-journals.org Another classical approach involves the Knorr pyrrole synthesis, which utilizes an α-amino-ketone and a ketone to construct the pyrrole ring. wikipedia.orglucp.net

The synthesis of the precursor, acetonylacetone, can be achieved through the hydrolysis of 2,5-dimethylfuran (B142691). orgsyn.org This multi-step approach, while effective, underscores the often-complex nature of traditional synthetic routes.

Reaction Conditions and Optimization Strategies in Traditional Synthesis

Traditional Paal-Knorr reactions are often conducted under neutral or weakly acidic conditions. organic-chemistry.org The addition of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org However, harsher acidic conditions (pH < 3) can lead to the formation of furan (B31954) byproducts. organic-chemistry.org Optimization of these traditional methods often involves adjusting the temperature, reaction time, and catalyst. For example, heating acetonylacetone with ammonium (B1175870) carbonate at 100°C followed by refluxing at 115°C has been a standard procedure for preparing 2,5-dimethylpyrrole. orgsyn.org

The choice of solvent and catalyst is crucial for optimizing the reaction. While traditional methods often employed organic solvents, research has explored various catalytic systems to improve efficiency and yield. However, these classical approaches are often limited by harsh reaction conditions, such as prolonged heating in acid, which can degrade sensitive functional groups. researchgate.netrgmcet.edu.in

Modern and Sustainable Synthetic Routes to this compound

In recent years, a significant shift towards more efficient and environmentally benign synthetic methods has been observed. These modern approaches focus on the use of novel catalysts and adherence to the principles of green chemistry.

Catalytic Strategies in Pyrrole-1-acetate Formation

A wide array of catalysts has been employed to facilitate the synthesis of N-substituted pyrroles, including this compound. These can be broadly categorized into metal-based catalysts and organocatalysts.

Metal Catalysis: Various metal catalysts have proven effective in promoting the Paal-Knorr reaction and other pyrrole syntheses. These include:

Lewis Acids: Metal halides such as iron(III) chloride, zinc iodide, and scandium(III) triflate have been used to catalyze the condensation of 1,4-dicarbonyls with amines. organic-chemistry.orgorganic-chemistry.orgresearchgate.net For instance, iron(III) chloride has been used in catalytic amounts for the condensation of 2,5-dimethoxytetrahydrofuran with amines in water, providing good to excellent yields of N-substituted pyrroles. organic-chemistry.org Scandium(III) triflate (1 mol%) has been shown to efficiently promote the Paal-Knorr condensation under solvent-free conditions, with the catalyst being recoverable and reusable. researchgate.net

Transition Metals: Palladium, rhodium, and nickel complexes have been utilized in various synthetic strategies. organic-chemistry.orgorganic-chemistry.orgnih.gov For example, a nickel-catalyzed approach has been developed for the synthesis of N-substituted pyrroles from butene-1,4-diols and butyne-1,4-diols with various amines. nih.gov Palladium(II) trifluoroacetate (B77799) has been used in a Wacker-type oxidation and cyclization to produce 2,5-dimethyl-1-phenylpyrrole. chemicalbook.com

Supported Catalysts: To improve reusability and ease of separation, catalysts have been immobilized on solid supports. Examples include polystyrene-supported aluminum trichloride (B1173362) and silica-supported bismuth(III) chloride. mdpi.com

Table 1: Comparison of Metal Catalysts in Pyrrole Synthesis

| Catalyst | Precursors | Conditions | Yield (%) | Reference |

| Iron(III) chloride | 2,5-Dimethoxytetrahydrofuran, Amines | Water, Catalytic amount | Good to Excellent | organic-chemistry.org |

| Scandium(III) triflate | 1,4-Diketones, Amines | Solvent-free, 1 mol% catalyst | 89-98 | researchgate.net |

| Nickel Catalyst | Butene-1,4-diols, Amines | Not specified | Up to 90 | nih.gov |

| Palladium(II) trifluoroacetate | 5-Hexen-2-one, Aniline | Toluene, 100°C, O₂ | 85 | chemicalbook.com |

| Polystyrene/AlCl₃ | Acetonylacetone, Amines | Acetonitrile, Reflux | 83-95 | mdpi.com |

Organocatalysis: The use of small organic molecules as catalysts has gained significant traction as a green and efficient alternative to metal catalysts. rsc.orgresearchgate.net

Proline: L-proline has been used to catalyze the Paal–Knorr synthesis, enabling the construction of highly functionalized pyrroles and the pyrrolo[2,1-a]isoquinoline (B1256269) scaffold. rsc.org

Ascorbic Acid: This vitamin has been employed as a recyclable organocatalyst for the Paal–Knorr condensation of hexane-2,5-dione with amines under solvent-free conditions. researchgate.net

Choline Chloride/Urea: This deep eutectic solvent has been used as an organocatalyst for the synthesis of N-substituted pyrroles from 1,4-diones and amines. rsc.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. lucp.netbenthamdirect.comtandfonline.com

Solvent-free and Aqueous Methods:

Reactions are increasingly being conducted in water or under solvent-free conditions to minimize the use of volatile organic compounds. organic-chemistry.orglucp.netresearchgate.net The Paal-Knorr reaction has been successfully performed in water, often without the need for a catalyst, leading to simple product isolation and high yields. researchgate.net Solventless methodologies, sometimes using mechanochemical activation like ball milling with a green organic acid catalyst, have also been developed. lucp.net

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool to accelerate reaction rates and improve yields in pyrrole synthesis. researchgate.netorganic-chemistry.orgthieme-connect.comacs.org The microwave-assisted Paal-Knorr condensation of 1,4-diketones has been shown to be highly efficient, significantly reducing reaction times compared to conventional heating. organic-chemistry.orgacs.org For instance, reactions that took 12 hours under traditional heating could be completed in minutes with microwave assistance, often with higher yields. acs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Paal-Knorr Synthesis

| Method | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional Heating | 110 | 12 h | <15 | acs.org |

| Microwave Irradiation | 120-150 | 2-10 min | 65-89 | researchgate.net |

Use of Bio-sourced Materials:

There is a growing interest in using renewable and bio-sourced materials as catalysts or starting materials. lucp.netnih.gov For example, α-amylase from hog pancreas has been used as a biocatalyst for the Paal-Knorr reaction, affording pyrrole derivatives in good to excellent yields under mild conditions. nih.gov Citric acid, a bio-sourced organic acid, has also been used as a catalyst in solventless ball milling reactions. lucp.net

Mechanistic Investigations of this compound Formation Pathways

The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of detailed investigation. wikipedia.orgorganic-chemistry.orgresearchgate.net It is generally accepted that the reaction proceeds through the formation of a hemiaminal intermediate. wikipedia.orgresearchgate.net

The proposed mechanism involves the following key steps:

Hemiaminal Formation: The amine attacks one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal. wikipedia.orgresearchgate.net

Cyclization: The amine then attacks the second carbonyl group, leading to the formation of a cyclic 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.org

Dehydration: This cyclic intermediate undergoes dehydration to yield the final pyrrole ring. wikipedia.orgresearchgate.net

Novel Preparations via Cycloaddition Reactions (e.g., 1,3-dipolar cycloaddition)

The construction of the pyrrole ring system through cycloaddition reactions, particularly [3+2] or 1,3-dipolar cycloadditions, represents a powerful and convergent approach to synthesizing substituted pyrroles. wikipedia.org These methods offer high regio- and stereoselectivity in the formation of five-membered heterocycles. wikipedia.org While the Paal-Knorr synthesis is a traditional and widely used method for preparing 2,5-dimethylpyrroles, cycloaddition strategies provide an alternative and versatile platform for the synthesis of highly functionalized pyrrole derivatives, including N-substituted pyrroles like this compound. orgsyn.orgmdpi.comresearchgate.net

A prominent strategy in this context is the reaction of an azomethine ylide with a suitable dipolarophile. mdpi.comnih.govrsc.org Azomethine ylides are nitrogen-based 1,3-dipoles that can be generated in situ from various precursors, such as the condensation of α-amino acids or their esters with aldehydes or the thermal or photochemical ring-opening of aziridines. mdpi.commdpi.com For the synthesis of N-substituted pyrroles, the use of α-amino acid esters like ethyl glycinate (B8599266) is particularly relevant as it directly introduces the N-acetic acid ester functionality. mdpi.com

A plausible, though not yet explicitly documented, synthetic pathway for this compound via a 1,3-dipolar cycloaddition would involve the in-situ generation of an azomethine ylide from ethyl glycinate. This ylide would then react with a suitable acetylenic dipolarophile. Subsequent aromatization of the initially formed pyrroline (B1223166) intermediate would lead to the desired 2,5-dimethylpyrrole ring.

A direct and facile method for synthesizing multi-substituted pyrroles has been developed through a silver acetate (B1210297) (AgOAc)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with ynones, yielding the corresponding products in moderate to high yields. rsc.org This general methodology could potentially be adapted for the synthesis of the target compound.

The reaction would likely proceed via the following steps:

Formation of the Azomethine Ylide: Condensation of an amine, such as an ethyl glycinate derivative, with an aldehyde in the presence of a catalyst or heat to generate the azomethine ylide.

Cycloaddition: The in-situ generated azomethine ylide undergoes a [3+2] cycloaddition with a dipolarophile, for instance, a substituted alkyne, to form a dihydropyrrole (pyrroline) ring.

Aromatization: The resulting pyrroline intermediate is then aromatized to the stable pyrrole ring. This can often be achieved through oxidation or elimination of a leaving group.

A hypothetical reaction scheme based on these principles is presented below:

Table 1: Proposed 1,3-Dipolar Cycloaddition Route to this compound

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | Ethyl glycinate, Aldehyde (e.g., acetaldehyde) | Heat, Toluene (with azeotropic removal of water) | Azomethine ylide (in situ) |

| 2 | Azomethine ylide, 3-Pentyne-2-one | Catalyst (e.g., AgOAc) | Dihydropyrrole intermediate |

| 3 | Dihydropyrrole intermediate | Oxidizing agent (e.g., DDQ) or heat | This compound |

This cycloaddition approach offers the potential for modularity, allowing for the synthesis of a variety of N-substituted pyrroles by changing the amino acid or ester component and the dipolarophile. rsc.org The regioselectivity of the cycloaddition is a critical factor and is influenced by the electronic and steric properties of both the azomethine ylide and the dipolarophile. chim.it

Chemical Reactivity and Transformations of Ethyl 2,5 Dimethylpyrrole 1 Acetate

Reactivity of the Pyrrole (B145914) Nucleus in Ethyl 2,5-dimethylpyrrole-1-acetate

The pyrrole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The presence of two methyl groups at the 2- and 5-positions influences the regioselectivity of these reactions.

Electrophilic Substitution Reactions on the Pyrrole Ring (e.g., acylation, formylation)

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. masterorganicchemistry.comyoutube.com In EAS, the aromatic ring acts as a nucleophile and attacks an electrophile, leading to the substitution of a hydrogen atom. masterorganicchemistry.com This process generally occurs in two steps: the initial attack on the electrophile to form a carbocation intermediate, which is the rate-determining step, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Formylation: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including pyrroles. organic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group (-CHO) onto the aromatic ring. wikipedia.orgnih.gov The reaction proceeds through an electrophilic aromatic substitution mechanism where the Vilsmeier reagent acts as the electrophile. organic-chemistry.org For pyrrole derivatives, this reaction is an efficient way to produce pyrrole-carbaldehydes. nih.gov For instance, the formylation of 2-methylpyrimidine-4,6-diol using the Vilsmeier-Haack conditions successfully yields 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. mdpi.com

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| Electron-Rich Arenes | DMF, POCl3 | Aryl Aldehyde | Vilsmeier-Haack Formylation organic-chemistry.org |

| 2-Methylpyrimidine-4,6-diol | Vilsmeier Reagent | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde mdpi.com | Vilsmeier-Haack Formylation mdpi.com |

Acylation: Similar to formylation, acylation introduces an acyl group (R-C=O) onto the pyrrole ring. This is typically achieved using an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. The electron-donating nature of the pyrrole ring facilitates this substitution.

Cycloaddition Reactions Involving the Pyrrole Moiety (e.g., Diels-Alder reactions)

The pyrrole ring can participate as a diene in Diels-Alder reactions, a [4+2] cycloaddition between a conjugated diene and a dienophile. nih.gov However, the aromatic character of the pyrrole ring can limit its reactivity in such reactions, as the cycloaddition disrupts the aromatic system. nih.gov The stability of the resulting cycloadducts is often low, and they may undergo retro-Diels-Alder reactions. nih.gov Studies on similar five-membered heterocycles like 2,5-dimethylfuran (B142691) have shown that they can undergo Diels-Alder reactions with dienophiles like maleimides to form bicyclic adducts. nih.gov For instance, the reaction of 2,5-dimethylfuran with ethylene (B1197577) can yield p-xylene (B151628) through a Diels-Alder reaction followed by dehydration, a process that can be catalyzed by zeolites. nih.gov While 1,2,5-trimethylpyrrole (B147585) showed no cycloaddition under certain conditions, the potential for such reactions in pyrrole derivatives exists, influenced by the substituents and reaction conditions. nih.gov

Oxidative and Reductive Transformations of the Pyrrole Ring

The electron-rich nature of the pyrrole ring makes it susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, various products can be obtained. For example, the oxidation of pyrrole derivatives can lead to the formation of pyrrolinones or other oxidized species.

Conversely, the pyrrole ring can be reduced under specific conditions. Catalytic hydrogenation, for instance, can lead to the saturation of the pyrrole ring to form pyrrolidines. The choice of catalyst and reaction parameters is crucial to control the extent of reduction.

Reactivity of the Ester Functional Group in this compound

The ethyl acetate (B1210297) group attached to the pyrrole nitrogen introduces a different set of reactive possibilities centered around the ester functionality.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2,5-dimethyl-N-pyrroleacetic acid, and ethanol. researchgate.net This is a standard reaction for esters.

Transesterification: This process involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. biofueljournal.comresearchgate.net For example, reacting this compound with a different alcohol, such as methanol, would lead to the formation of mthis compound and ethanol. researchgate.net Transesterification is a reversible reaction, and often an excess of the reactant alcohol is used to drive the equilibrium towards the desired product. biofueljournal.com Various catalysts, including sulfuric acid and metal oxides, can be employed to facilitate this transformation. scielo.brnih.gov

| Reactant Ester | Reactant Alcohol | Catalyst | Product Ester | Byproduct |

|---|---|---|---|---|

| Ethyl Acetate | Glycerol | H2SO4 | Mono-, Di-, and Triacetin | Ethanol scielo.br |

| Ethyl-10-undecenoate | 1,4-Cyclohexanedimethanol | Cu-deposited V2O5 | Cyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate) | Ethanol nih.gov |

Amidation and Other Nucleophilic Acyl Substitution Reactions

The ester group can undergo nucleophilic acyl substitution with amines to form amides. This reaction, known as amidation, typically requires heating or catalysis to proceed efficiently. For example, reacting this compound with an amine, such as ammonia (B1221849) or a primary or secondary amine, would yield the corresponding N-substituted 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide. Various catalytic systems, including those based on lanthanum, nickel, and manganese, have been developed for the direct amidation of esters. mdpi.com

Reduction of the Ester Moiety

The ester functional group in this compound can be readily reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic acyl substitution, where a hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and a subsequent reduction of the intermediate aldehyde to the corresponding primary alcohol.

The product of this reduction is 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethan-1-ol. This reaction is generally high-yielding and is a standard procedure in organic synthesis for the conversion of esters to alcohols.

Table 1: Reduction of this compound

| Reactant | Reagent | Product | Typical Conditions |

|---|

Reactivity at the N-1 Position of this compound

The nitrogen atom in this compound is already substituted with an acetate group, which significantly influences its reactivity.

Direct N-alkylation or N-acylation of this compound is generally not feasible under standard conditions. The nitrogen atom's lone pair of electrons is delocalized into the aromatic pyrrole ring, and the atom is already bonded to a carbon, making it a tertiary amine within the heterocyclic system. Consequently, it lacks the necessary proton to be removed for deprotonation and subsequent alkylation or acylation. Further reactions at the nitrogen would require harsh conditions that would likely lead to the decomposition of the pyrrole ring or side reactions.

While direct further substitution on the nitrogen is unlikely, the N-acetic acid ethyl ester substituent itself can be a site for further synthetic modifications to create N-linked derivatives. One primary route is through the hydrolysis of the ester to the corresponding carboxylic acid, 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetic acid. This hydrolysis is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in an aqueous or alcoholic solution, followed by acidification.

The resulting carboxylic acid is a versatile intermediate. It can be coupled with various amines or alcohols using standard peptide coupling reagents (e.g., DCC, EDC) or by conversion to an acyl chloride followed by reaction with a nucleophile. This allows for the synthesis of a wide array of amides and esters, effectively forming N-linked conjugates. For instance, reacting the carboxylic acid with an amino acid ester would yield a peptide-like conjugate.

Table 2: Synthesis of N-Linked Derivatives from this compound

| Starting Material | Reaction | Intermediate/Product | Typical Reagents |

|---|---|---|---|

| This compound | Hydrolysis | 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetic acid | NaOH, H₂O/EtOH, then H⁺ |

| 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetic acid | Amide Coupling | N-Substituted 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide | Amine, DCC or EDC |

Stereochemical Aspects of Reactions Involving this compound

This compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, reactions involving this molecule will not exhibit stereoselectivity unless a chiral reagent or catalyst is introduced, or a new stereocenter is created during the reaction.

For instance, if the methylene (B1212753) group (the -CH₂- between the nitrogen and the carbonyl group) were to be functionalized to introduce a new substituent, a stereocenter could be formed. In such a case, the use of a chiral base for deprotonation followed by reaction with an electrophile could potentially lead to a stereoselective synthesis. However, there is limited specific literature on such stereoselective reactions for this particular compound.

Similarly, if the carboxylic acid derivative, 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetic acid, is coupled with a chiral amine or alcohol, the resulting product will be a mixture of diastereomers if the coupling reaction is not stereospecific. The stereochemical outcome would depend on the nature of the coupling reagents and reaction conditions.

Derivatives and Analogues of Ethyl 2,5 Dimethylpyrrole 1 Acetate

Synthesis of Structurally Modified Ethyl 2,5-dimethylpyrrole-1-acetate Analogues

The synthesis of analogues of this compound can be achieved through various established and novel synthetic methodologies. The primary strategies involve modifications at the pyrrole (B145914) ring, the N-acetate side chain, or both.

A common approach to synthesizing the core 2,5-dimethylpyrrole scaffold is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound, such as acetonylacetone, with an amine or ammonia (B1221849). orgsyn.org For N-substituted pyrroles like this compound, the nitrogen atom of the pre-formed 2,5-dimethylpyrrole can be alkylated using a suitable electrophile, such as ethyl bromoacetate, in the presence of a base.

The synthesis of structurally modified analogues often involves the use of substituted starting materials or alternative cyclization and functionalization strategies. For instance, to introduce substituents at the 3- and 4-positions of the pyrrole ring, a substituted 1,4-dicarbonyl compound would be used in the initial Paal-Knorr synthesis.

Research into related pyrrole derivatives has demonstrated the feasibility of various synthetic transformations. For example, a series of 1-alkyl-2,5-dimethyl-3,4-substituted pyrroles have been prepared to investigate their structure-activity relationships. nih.gov These syntheses highlight the adaptability of the pyrrole core to a range of modifications. Furthermore, novel one-pot syntheses for certain pyrrole derivatives have been developed, offering efficient routes to complex structures. nih.gov The direct C-H functionalization of pyrrole derivatives, catalyzed by transition metals like rhodium, represents a modern and powerful tool for introducing aryl acetate (B1210297) and other functionalities in a highly selective manner. acs.org

Below is a table of representative structurally modified pyrrole analogues and the general synthetic methods employed.

| Compound Class | General Synthetic Approach | Key Features of Analogues |

| 3,4-Substituted-2,5-dimethyl-1-alkylpyrroles | Paal-Knorr synthesis using substituted 1,4-dicarbonyls, followed by N-alkylation. nih.gov | Modifications at the C3 and C4 positions of the pyrrole ring. |

| Pyrrolo[3,4-c]pyrrole derivatives | Multi-step synthesis involving the construction of a fused ring system. researchgate.net | Fused bicyclic structures with altered electronic and steric properties. |

| 2-Aryl-1H-pyrrole-3-carbonitriles | Reaction of phenacyl malononitrile (B47326) derivatives with mercapto-containing reagents. acs.org | Introduction of aryl and carbonitrile groups at the C2 and C3 positions. |

| N-Boc-2,5-dihydro-1H-pyrrole derivatives | Dirhodium tetracarboxylate-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole. acs.org | Introduction of an aryl acetate group at the C2 position of a partially saturated pyrrole ring. |

Structure-Reactivity and Structure-Function Relationships in Related Pyrrole-1-acetate Derivatives

The chemical reactivity and biological function of pyrrole derivatives are intricately linked to their molecular structure. The pyrrole ring is an electron-rich aromatic system, which makes it susceptible to electrophilic substitution, primarily at the C2 and C5 positions. slideshare.net However, in 2,5-disubstituted pyrroles like this compound, electrophilic attack would be directed to the C3 and C4 positions. The nature of the substituents on the pyrrole ring and at the nitrogen atom significantly influences this reactivity.

Studies on a variety of pyrrole derivatives have elucidated key structure-activity relationships (SAR). For example, in a series of pyrrole-based cannabinoid receptor agonists, modifications at positions 1, 3, and 4 of the pyrrole nucleus were found to be critical for receptor binding and activation. nih.gov The introduction of a bromo group at the 4-position of a 1-alkyl-2,5-dimethyl-3-acylpyrrole resulted in high affinity for both CB1 and CB2 receptors. nih.gov This suggests that both the electronic nature and the steric bulk of substituents are important determinants of biological activity.

The N-substituent also plays a crucial role. The acetate group in this compound can influence the compound's polarity, solubility, and ability to interact with biological targets. The ester functionality can participate in hydrogen bonding and may be susceptible to hydrolysis by esterases in a biological environment.

The following table summarizes some observed structure-reactivity and structure-function relationships in related pyrrole compounds.

| Structural Modification | Effect on Reactivity/Function | Example |

| Substitution at C3 and C4 positions | Modulates receptor binding affinity and efficacy. nih.gov | A 4-bromopyrrole derivative showed high affinity for cannabinoid receptors. nih.gov |

| Nature of the N1-substituent | Influences steric hindrance and electronic properties of the pyrrole ring. | N-methylation of pyrrole increases the dipole moment. pageplace.de |

| Introduction of electron-withdrawing groups | Can stabilize the pyrrole ring against oxidation. acs.org | A tert-butoxycarbonyl (Boc) group on the pyrrole nitrogen can suppress the formation of reactive azafulvenium species. acs.org |

| Fusion of the pyrrole ring | Creates rigid structures with distinct biological profiles. | Pyrrolo[3,4-c]pyrrole derivatives have been investigated as enzyme inhibitors. researchgate.net |

Computational Design and Predictive Synthesis of Novel Analogues

Computational chemistry offers powerful tools for the rational design and predictive synthesis of novel analogues of this compound. By employing a range of computational techniques, it is possible to predict the properties of yet-to-be-synthesized molecules, thereby guiding experimental efforts towards the most promising candidates.

Molecular docking simulations can be used to predict the binding affinity and orientation of novel analogues within the active site of a target protein. This is particularly valuable in drug discovery, where it can help to prioritize compounds for synthesis and biological testing. For instance, if the biological target of this compound were known, docking studies could explore how modifications to the pyrrole ring or the acetate side chain would affect binding interactions.

Quantum mechanical calculations can provide insights into the electronic structure and reactivity of designed analogues. These calculations can predict parameters such as molecular orbital energies, electrostatic potential maps, and reaction transition states. This information can be used to anticipate the chemical stability of a novel compound and to devise optimal synthetic routes. For example, computational studies have been used to understand the C-H functionalization pathways of dihydropyrroles, revealing why certain catalysts and reagents favor C-H insertion over other potential reactions. acs.org

Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of analogues and their interactions with solvent molecules or biological membranes. This can provide a more dynamic picture of a compound's behavior than static modeling approaches. Such simulations have been used to assess the stability of inhibitor-protein complexes. acs.org

The predictive power of these computational methods allows for the creation of virtual libraries of novel analogues of this compound. By filtering these libraries based on predicted properties such as binding affinity, reactivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, the most promising candidates for synthesis can be identified, streamlining the discovery process.

| Computational Method | Application in Analogue Design | Predicted Properties |

| Molecular Docking | Predict binding modes and affinities to biological targets. | Binding energy, protein-ligand interactions. |

| Quantum Mechanics (e.g., DFT) | Elucidate electronic structure and reactivity; predict reaction pathways. acs.org | Molecular orbital energies, reaction barriers, spectroscopic properties. |

| Molecular Dynamics (MD) | Simulate dynamic behavior and conformational preferences in a biological environment. acs.org | Conformational stability, interaction energies, diffusion coefficients. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop statistical models that correlate chemical structure with biological activity. | Biological activity, physicochemical properties. |

Advanced Spectroscopic and Analytical Characterization Methodologies for Ethyl 2,5 Dimethylpyrrole 1 Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation (e.g., 1H NMR, 13C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of Ethyl 2,5-dimethylpyrrole-1-acetate, distinct signals corresponding to the different sets of protons are expected. The protons of the two methyl groups attached to the pyrrole (B145914) ring would likely appear as a sharp singlet. The two protons on the pyrrole ring itself are expected to produce a singlet as well, due to the symmetry of the molecule. The ethyl acetate (B1210297) group will show a characteristic quartet for the methylene (B1212753) (-CH2-) protons, coupled to the methyl (-CH3) protons which will appear as a triplet. The methylene group attached to the pyrrole nitrogen will be a singlet.

Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrrole-CH₃ | ~2.2 | s |

| Pyrrole-H | ~5.7 | s |

| N-CH₂ | ~3.9 | s |

| O-CH₂-CH₃ | ~4.1 | q |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the ester group is expected to appear significantly downfield. The carbons of the pyrrole ring will have characteristic shifts, as will the methyl and ethyl groups.

Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C=O | ~170 |

| Pyrrole C-CH₃ | ~127 |

| Pyrrole C-H | ~105 |

| N-CH₂ | ~50 |

| O-CH₂ | ~61 |

| Pyrrole-CH₃ | ~13 |

2D NMR Spectroscopy

Two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are invaluable for confirming the structural assignment of complex molecules.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, for instance, between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbons they are directly attached to, confirming which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the molecular structure by connecting different fragments. For example, HMBC would show a correlation between the N-CH₂ protons and the carbonyl carbon, as well as the carbons of the pyrrole ring.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₀H₁₅NO₂), the exact mass is 181.1103 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z = 181. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a significant peak. Other common fragmentation pathways could include the cleavage of the bond between the pyrrole ring and the acetate group.

Expected Fragmentation Pattern

| Fragment | m/z |

|---|---|

| [C₁₀H₁₅NO₂]⁺ (Molecular Ion) | 181 |

| [M - OCH₂CH₃]⁺ | 136 |

| [M - COOCH₂CH₃]⁺ | 94 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule

Computational and Theoretical Investigations of Ethyl 2,5 Dimethylpyrrole 1 Acetate

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding of pyrrole (B145914) derivatives. researchgate.netresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule, providing a detailed picture of its chemical nature. For Ethyl 2,5-dimethylpyrrole-1-acetate, such calculations reveal the influence of the N-acetate and methyl substituents on the aromatic pyrrole ring.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive. researchgate.net In derivatives of oligopyrroles, the HOMO-LUMO gap has been shown to be in the range of 1.98 to 2.48 eV, indicating their potential as materials for organic electronics. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another crucial output of electronic structure calculations. It visualizes the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a high electron density around the oxygen atoms of the acetate (B1210297) group and the pyrrole ring's π-system, indicating these as sites for potential electrophilic attack. Conversely, the hydrogen atoms would exhibit a positive potential.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 | Indicates electron-donating capability. |

| LUMO Energy | -1.2 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 5.3 | Reflects chemical reactivity and stability. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the entire course of a chemical reaction, providing a detailed understanding of its mechanism. nih.gov This involves mapping the potential energy surface that connects reactants to products. Key points on this surface include intermediates (stable, but transient species) and transition states (the highest energy point along the reaction coordinate). researchgate.net The energy of the transition state determines the activation energy barrier, which in turn governs the reaction rate.

For a molecule like this compound, modeling could explore its synthesis, such as the N-alkylation of 2,5-dimethylpyrrole, or its participation in further reactions like cycloadditions. researchgate.netrsc.org For instance, studies on related pyrroles show that they can undergo Diels-Alder type reactions, and modeling can predict the feasibility and regioselectivity of such processes. rsc.org By calculating the energy barriers, chemists can predict which reaction pathways are most likely to occur under specific conditions. researchgate.net

Table 2: Hypothetical Energy Profile for a Postulated Reaction of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials at reference energy. |

| Transition State 1 (TS1) | +25.5 | Energy barrier for the first step. |

| Intermediate | +5.2 | A stable species formed during the reaction. |

| Transition State 2 (TS2) | +18.0 | Energy barrier for the second step. |

| Products | -15.0 | Final products of the reaction. |

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, single molecules, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This approach can be used to study the conformational flexibility of this compound in a solution, showing how it tumbles, vibrates, and interacts with solvent molecules.

If the molecule is being investigated for its potential to interact with a biological target, such as an enzyme or receptor, MD simulations can model the binding process. nih.gov These simulations can reveal the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the ligand-receptor complex and predict the stability of this binding. Such simulations are crucial for understanding the dynamic nature of molecular recognition. nih.govuq.edu.au

Predictive Studies on Spectroscopic Signatures

Computational methods are highly effective at predicting the spectroscopic signatures of molecules, which can be used to verify experimental results or aid in their interpretation. researchgate.net Using methods like DFT, it is possible to calculate vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and electronic transitions (UV-Visible absorption wavelengths) can be predicted with considerable accuracy. researchgate.net

For this compound, theoretical calculations could predict the characteristic C=O stretch in the IR spectrum, the specific chemical shifts for the methyl and methylene (B1212753) protons in the NMR spectrum, and the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, which arise from π-π* transitions within the pyrrole ring.

Table 3: Comparison of Hypothetical Calculated and Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Value | Experimental Value |

| IR (C=O Stretch) | 1755 cm⁻¹ | 1750 cm⁻¹ |

| ¹H NMR (N-CH₂) | δ 4.65 ppm | δ 4.62 ppm |

| ¹³C NMR (Pyrrole C2/C5) | δ 128.0 ppm | δ 127.5 ppm |

| UV-Vis (λmax) | 225 nm | 228 nm |

Applications of Ethyl 2,5 Dimethylpyrrole 1 Acetate in Chemical Synthesis and Materials Science

Utilization as a Building Block or Intermediate in Organic Synthesis

Ethyl 2,5-dimethylpyrrole-1-acetate serves as a crucial building block in the field of organic synthesis, particularly in the construction of various heterocyclic compounds. The pyrrole (B145914) core is a common motif in many biologically active molecules and functional materials.

The Paal-Knorr synthesis is a classical method for preparing pyrroles, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). researchgate.netmdpi.comresearchgate.net In a related fashion, derivatives of this compound can be synthesized and subsequently used in further reactions. For instance, 2,5-dimethyl-N-pyrroleacetic acid, a derivative of the title compound, has been used to synthesize various pyrrole fragrance precursors. researchgate.net These precursors are designed to release aromatic compounds upon pyrolysis, which has applications in the tobacco industry to improve the aroma of cigarette smoke. researchgate.net

Furthermore, the pyrrole ring can be a component of more complex molecular architectures. For example, it can be incorporated into larger systems such as tetrapyrroles, which are fundamental to a number of biological processes. udel.edu The synthesis of substituted pyrroles is also important for creating building blocks for medicinal chemistry and drug discovery. nih.govnih.gov The functionalization of the pyrrole ring allows for the fine-tuning of the electronic and steric properties of the final molecule.

Precursor for Advanced Polymeric Materials and Copolymers (e.g., conductive polymers)

Pyrrole and its derivatives are well-known precursors for the synthesis of conductive polymers. Polypyrrole, in particular, has been extensively studied for its electrical conductivity and stability. This compound can be considered a monomer for the production of substituted polypyrroles.

The polymerization of pyrrole monomers can be achieved through chemical or electrochemical methods. The resulting polymers consist of long chains of repeating pyrrole units, creating a conjugated system that allows for the movement of electrons, and thus, electrical conductivity. The substituents on the pyrrole ring, such as the ethyl acetate (B1210297) group in this compound, can influence the properties of the resulting polymer. These properties include solubility, processability, and the final conductivity of the material.

For instance, the synthesis of poly(1-alkyl-2,5-pyrrolenevinylenes), a type of conductive polymer with a low band gap, has been achieved from derivatives of 1-alkylpyrroles. rsc.org The development of stabilized precursor solutions is also a key area of research for producing conductive polymers like PEDT from monomers such as 3,4-ethylenedioxythiophene, a thiophene (B33073) derivative. google.com Similar strategies could be applicable to pyrrole-based monomers.

Integration into Supramolecular Architectures and Functional Materials

The pyrrole moiety of this compound is a valuable component for the construction of supramolecular assemblies and functional materials. Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions.

The nitrogen atom in the pyrrole ring can act as a hydrogen bond donor, while the carbonyl group of the ethyl acetate substituent can act as a hydrogen bond acceptor. These interactions can be used to direct the self-assembly of molecules into well-defined structures, such as dimers, chains, or more complex networks. mdpi.com The ability to control the arrangement of molecules in the solid state is crucial for designing materials with specific properties, such as nonlinear optical activity or specific host-guest recognition capabilities.

Role in Ligand Design for Catalysis (if applicable from research)

Pyrrole-containing molecules can serve as ligands for transition metal catalysts. The nitrogen atom of the pyrrole ring can coordinate to a metal center, and the substituents on the ring can be modified to tune the steric and electronic properties of the ligand. This allows for the development of catalysts with high activity and selectivity for a variety of chemical transformations.

For example, pyrrole-based ligands have been used in the design of catalysts for reactions such as the Pauson-Khand reaction, which is used to synthesize cyclopentenones. nsf.gov The design of ligands is a critical aspect of catalysis, as the ligand can influence the coordination environment of the metal, which in turn dictates the outcome of the catalytic reaction. nih.govmorressier.com While direct research on the use of this compound in ligand design is not extensively documented in the provided results, the underlying pyrrole structure is a known platform for developing new ligands. udel.edu

Applications in Non-Biological Functional Molecules (e.g., dyes, sensors)

The conjugated system of the pyrrole ring makes it a suitable chromophore for the development of dyes and pigments. By extending the conjugation or by introducing specific functional groups, the absorption and emission properties of the molecule can be tuned across the visible spectrum.

Furthermore, the ability of the pyrrole nitrogen to interact with analytes makes pyrrole derivatives promising candidates for the development of chemical sensors. Changes in the photophysical properties of the pyrrole-containing molecule upon binding to a specific ion or molecule can be used as a sensing signal. For instance, the fluorescence of a pyrrole derivative might be quenched or enhanced in the presence of a particular analyte, allowing for its detection.

The table below summarizes some of the key applications and the role of the structural features of this compound in these applications.

| Application Area | Key Structural Feature(s) | Role of the Feature(s) |

| Organic Synthesis | Pyrrole ring, Ethyl acetate group | Serves as a versatile building block for more complex heterocyclic structures. The ester can be hydrolyzed to the corresponding carboxylic acid for further derivatization. |

| Conductive Polymers | Pyrrole ring | Acts as a monomer unit for the formation of conjugated polypyrrole chains, enabling electrical conductivity. |

| Supramolecular Chemistry | N-H of the pyrrole ring, Carbonyl of the ester | Participates in hydrogen bonding, directing the self-assembly of molecules into ordered structures. |

| Ligand Design | Pyrrole nitrogen, Substituents | The nitrogen can coordinate to metal centers, and substituents can be modified to tune the catalytic activity and selectivity. |

| Functional Dyes & Sensors | Conjugated pyrrole system | The π-system absorbs and emits light, making it suitable for colorimetric and fluorescent applications. The nitrogen atom can act as a binding site for analytes. |

Future Research Directions and Unexplored Avenues for Ethyl 2,5 Dimethylpyrrole 1 Acetate

Development of Novel and Efficient Synthetic Routes

The primary route for synthesizing N-substituted pyrroles, including Ethyl 2,5-dimethylpyrrole-1-acetate, is the Paal-Knorr reaction. This classic method involves the condensation of a 1,4-dicarbonyl compound, such as acetonylacetone, with a primary amine, in this case, an ethyl aminoacetate derivative. mdpi.comorgsyn.orgresearchgate.net One documented synthesis of this compound involves the reaction of 2,5-hexanedione (B30556) with glycine (B1666218) to produce 2,5-dimethyl-N-pyrroleacetic acid, which is then esterified. researchgate.net

| Synthetic Method | Reactants | Key Features | Potential for this compound |

| Paal-Knorr Reaction | Acetonylacetone, Glycine ethyl ester | Well-established, versatile | Optimization with green catalysts and conditions. |

| Catalysis with Alumina | Acetonylacetone, Glycine ethyl ester | High yields, solvent-free, reusable catalyst. mdpi.com | A promising avenue for a more sustainable synthesis. |

| Photochemical/Electrochemical Synthesis | Various N-precursors | Sustainable, novel reaction mechanisms. rsc.org | Exploration could lead to innovative synthetic pathways. |

| One-pot, two-step from 2,5-dimethylfuran (B142691) | 2,5-Dimethylfuran, Glycine ethyl ester | Utilizes a renewable starting material. mdpi.com | A potential green route from biomass-derived feedstocks. |

Discovery of Unconventional Reactivity Patterns

The reactivity of the pyrrole (B145914) ring is characterized by its susceptibility to electrophilic substitution at the C2 and C5 positions. semanticscholar.org Furthermore, pyrrole derivatives can participate in cycloaddition reactions, acting as dienes. nih.gov For instance, the hetero-Diels-Alder reaction is a known pathway for the functionalization of pyrroles.

However, the specific reactivity of this compound, particularly any unconventional patterns, remains largely undocumented in scientific literature. The presence of the ester-containing substituent on the nitrogen atom could influence the electron density of the pyrrole ring, potentially altering its reactivity in predictable and unpredictable ways. Future research should aim to explore the cycloaddition reactions of this specific compound, as well as its behavior in the presence of various electrophiles and nucleophiles. Uncovering novel reactivity could unlock new synthetic applications for this molecule and its derivatives.

Expansion into Emerging Fields of Materials Science and Engineering

Pyrrole-based polymers, particularly polypyrrole, are well-known for their conducting properties and have been extensively studied for applications in electronics, sensors, and energy storage. nih.gov The properties of these materials can be tuned by the nature of the substituents on the pyrrole monomer.

The potential of this compound as a monomer for novel functional polymers is a significant and unexplored research area. The ethyl acetate (B1210297) group could influence the solubility, processability, and electronic properties of the resulting polymer. Research into the electropolymerization of this compound could lead to the development of new conductive materials with tailored properties. Furthermore, the ester functionality could serve as a handle for post-polymerization modification, allowing for the creation of even more complex and functional materials. The application of pyrrole derivatives in the development of fragrance precursors also suggests a potential, albeit different, materials science application. researchgate.net

Opportunities in Sustainable Chemistry and Resource Utilization

The principles of green chemistry are increasingly guiding synthetic organic chemistry, with a focus on reducing waste, using renewable feedstocks, and employing environmentally benign reaction conditions. semanticscholar.orgnih.govresearchgate.net The synthesis of pyrroles is an area where these principles can be readily applied.

Future research on this compound should prioritize the development of green synthetic routes. This includes the use of water as a solvent, biodegradable catalysts, and starting materials derived from renewable resources. researchgate.netacs.org For example, a sustainable synthesis of N-alkyl-pyrrolecarboxylic acid derivatives has been reported using biosourced 3-hydroxy-2-pyrones. acs.org Investigating similar pathways for the target compound could significantly reduce its environmental footprint. A one-pot, two-step synthesis starting from 2,5-dimethylfuran, which can be derived from biomass, presents another green alternative. mdpi.com The development of solvent-free reaction conditions, as demonstrated for other N-substituted pyrroles, is another key area for exploration. mdpi.comacs.org

| Green Chemistry Approach | Description | Relevance to this compound |

| Use of Green Solvents | Replacing volatile organic solvents with water or employing solvent-free conditions. researchgate.net | Reduces environmental impact and simplifies purification. |

| Renewable Feedstocks | Utilizing starting materials derived from biomass, such as 2,5-dimethylfuran. mdpi.com | Enhances the sustainability of the synthesis. |

| Catalytic Methods | Employing reusable and non-toxic catalysts, such as certain aluminas. mdpi.com | Increases efficiency and minimizes waste. |

| Energy Efficiency | Utilizing methods like microwave or ultrasound irradiation to reduce reaction times and energy consumption. researchgate.net | Offers a more efficient and faster synthesis. |

Addressing Current Gaps in Fundamental Understanding of its Chemistry

Despite its known synthesis, a comprehensive understanding of the fundamental chemistry of this compound is lacking. Several key areas require further investigation to build a complete chemical profile of this compound.

A significant gap exists in the detailed characterization of its reactivity. While general pyrrole reactivity is understood, specific studies on this compound's participation in various reaction types, including cycloadditions and electrophilic substitutions, are absent. Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into its electronic structure and predict its reactivity, but such studies are not yet available in the literature.

Furthermore, while its potential in materials science can be inferred, there is no direct research on the polymerization of this compound or the properties of the resulting polymers. Experimental data on its electronic and physical properties in a polymeric form are needed to assess its suitability for various applications.

Finally, a more thorough exploration of its synthesis under various green and sustainable conditions is warranted. While general methods for green pyrrole synthesis exist, their specific application and optimization for this compound have not been systematically studied.

Q & A

Q. What are the standard synthetic routes for Ethyl 2,5-dimethylpyrrole-1-acetate, and how can reaction conditions be optimized?

Methodological Answer: A common method involves cyclocondensation reactions. For example, Ag₂CO₃-catalyzed reactions of but-2-yn-1-one intermediates with ethyl isocyanoacetate in N-methylpyrrolidone (NMP) at 80–85°C for 2–4 hours yield pyrrole derivatives. Purification via flash chromatography (hexane:EtOAc gradients) achieves yields of 27–66% . Alternative routes include refluxing acetonyl acetone with ethyl 4-aminobenzoate in glacial acetic acid, followed by recrystallization (65% yield) . Key Optimization Parameters:

- Catalyst loading (0.1–0.2 equiv Ag₂CO₃) .

- Solvent choice (NMP vs. acetic acid) influences reaction rate and purity .

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclocondensation | Ag₂CO₃ | NMP | 80–85 | 27–66 | |

| Reflux | None | Acetic acid | 100 | 65 |

Q. How is this compound characterized structurally and spectroscopically?

Methodological Answer:

- NMR : Analyze ¹H and ¹³C NMR for pyrrole ring protons (δ 6.5–7.0 ppm) and ester carbonyl signals (δ 165–170 ppm). Substituent methyl groups appear at δ 2.0–2.5 ppm .

- FT-IR : Look for C=O stretching (1700–1750 cm⁻¹) and N-H bending (if present) near 3400 cm⁻¹ .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 153.079 for C₈H₁₁NO₂) and fragmentation patterns .

- X-ray Crystallography : Use SHELX software for structure refinement. SHELXL is robust for small-molecule crystallography, even with twinned data .

Q. What experimental methods are used to determine physicochemical properties like logP, solubility, and stability?

Methodological Answer:

- logP : Reverse-phase HPLC or shake-flask methods with octanol/water partitioning .

- Solubility : Gravimetric analysis after saturation in solvents (e.g., ethanol, hexane) at 25°C .

- Stability : Accelerated degradation studies under varying pH, temperature, and light exposure, monitored via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during structure elucidation?

Methodological Answer:

- Cross-Validation : Combine NMR, IR, and mass spectrometry. For example, ambiguous carbonyl signals in IR can be validated via ¹³C NMR .

- Computational Modeling : Compare experimental spectra with density functional theory (DFT)-predicted vibrational frequencies or chemical shifts .

- Crystallographic Refinement : Use SHELXL to resolve ambiguities in bond lengths/angles, especially for stereoisomers .

Q. What strategies optimize reaction yields in complex pyrrole syntheses?

Methodological Answer:

- Catalyst Screening : Test alternatives to Ag₂CO₃ (e.g., Cu(I) salts) to reduce side reactions .

- Solvent Effects : Replace NMP with greener solvents like ethyl lactate, which offers comparable polarity and lower toxicity .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields .

Q. How can computational chemistry predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., antimalarial PfATP4) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from cytotoxicity assays .

- ADMET Prediction : Software like SwissADME estimates bioavailability and toxicity risks based on logP and PSA .

Q. What statistical methods are appropriate for analyzing contradictory bioassay data?

Methodological Answer:

- ANOVA : Identify significant variations in IC₅₀ values across replicates or cell lines .

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets linking structural features to activity .

- Error Analysis : Calculate confidence intervals for spectral or crystallographic data to assess reproducibility .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.